5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
Description
Properties
CAS No. |
37525-44-3 |
|---|---|
Molecular Formula |
C15H9N3S4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanyl)-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C15H9N3S4/c19-15-18(10-6-2-1-3-7-10)17-14(22-15)21-13-16-11-8-4-5-9-12(11)20-13/h1-9H |
InChI Key |
GLDUYWAMKOSGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of 2-mercaptobenzothiazole with hydrazine derivatives under specific conditions. One common method includes the use of a cyclization reaction where the benzothiazole moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and amines.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that derivatives of benzothiazole and thiadiazole exhibit significant anticancer activities. For instance, compounds containing the benzothiazole core have been shown to inhibit various kinases associated with cancer progression, such as VEGFR-2 and BRAF . The compound has been synthesized and evaluated for its potential as an anticancer agent, demonstrating promising results against cancer cell lines.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Derivatives containing the 1,3,4-thiadiazole moiety have shown effectiveness against a range of bacterial and fungal strains. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin and fluconazole . This suggests that 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione could be developed into a novel antimicrobial agent.
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-inflammatory Activity :
- The target compound’s benzothiazole-thio group may mimic 5-(4-Methoxybenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione (), which inhibits COX-2 (IC₅₀ = 0.24 µM) via interactions with His90 and Arg513 residues. Substitutions on the thione group (e.g., amino acids) further modulate activity and reduce cardiovascular risks .
Anticancer Activity :
- Thiadiazoles like 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione () suppress Akt signaling, inducing apoptosis in lung adenocarcinoma (IC₅₀ = 8–12 µM). The benzothiazole-thio group in the target compound may enhance DNA intercalation or kinase inhibition .
Antimicrobial Activity :
- 5-[1-(1,3-Benzothiazol-2-ylsulfanyl)alkyl] derivatives () exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans. Platinum(II)/palladium(II) complexes with thiadiazole-thiones () show efficacy against Campylobacter jejuni, suggesting metal chelation potentiates activity .
Enzyme Inhibition and Selectivity
- 1,3,4-Oxadiazole-2(3H)-thiones () exhibit weaker NPP1 inhibition (IC₅₀ = 368 µM) compared to thiadiazole-thiones (IC₅₀ = 66.47 µM), highlighting the importance of the thiadiazole core for potency .
- The target compound’s benzothiazole-thio group may improve selectivity for kinases or proteases over non-target enzymes.
Biological Activity
5-(Benzothiazol-2-ylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula and exhibits a melting point of approximately 518ºC at 760 mmHg. The presence of the benzothiazole and thiadiazole moieties contributes significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as effective anticancer agents.
Inhibition Profiles
The compound has demonstrated promising inhibitory effects against various kinases involved in cancer progression. For instance:
- VEGFR-2 : IC50 value of 0.17 µM
- FGFR-1 : IC50 value of 0.19 µM
- PDGFR-β : IC50 value of 0.08 µM
These values indicate strong potential for inhibiting angiogenesis and tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the benzothiazole core significantly influences cytotoxic activity. Unsubstituted analogues generally exhibit superior cytotoxic effects compared to their substituted counterparts. For example, compounds with a hydrophobic tail similar to sorafenib showed enhanced potency .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4f | 2.74–5.05 | Various Kinases |
| 4l | 9.46–15.36 | Various Kinases |
| 4r | 3.85–8.10 | Various Kinases |
Antimicrobial Activity
In addition to anticancer properties, this compound also exhibits notable antimicrobial activity against various pathogens.
Efficacy Against Bacteria and Fungi
Studies have shown that derivatives containing the thiadiazole ring demonstrate significant antibacterial and antifungal activities:
- Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
- Moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
The minimum inhibitory concentration (MIC) for some derivatives was lower than standard antibiotics such as itraconazole .
Case Studies
A recent study evaluated the cytotoxic effects of several thiadiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with specific structural features showed enhanced cytotoxicity:
- Compound with two phthalimide moieties exhibited an IC50 of 29 µM against HeLa cells.
This suggests that structural modifications can lead to improved biological efficacy .
Q & A
Q. Optimization Strategies :
- Temperature Control : Heating to 90–95°C for 4 hours improves cyclization efficiency .
- Catalysis : Ultrasound-assisted synthesis reduces reaction time (e.g., from 6 hours to 2 hours) and enhances yields by promoting cavitation-driven molecular interactions .
How are spectroscopic and chromatographic techniques employed to confirm the structure of this compound?
Q. Basic Characterization :
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹, NH stretches at ~3235 cm⁻¹) .
- NMR Analysis : ¹H NMR confirms aromatic protons (δ 7.0–8.0 ppm) and methylene bridges (e.g., –OCH₂ at δ 5.17 ppm). ¹³C NMR detects thiocarbonyl (C=S) at ~189 ppm .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
Q. Advanced Techniques :
- HPLC-ESI-MS : Quantifies purity and detects side products using Agilent 6120 systems with electrospray ionization .
- X-ray Crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and confirms crystal packing .
What experimental design frameworks are suitable for resolving contradictions in reported synthetic yields or bioactivity data?
Q. Data Reconciliation Methods :
- Factorial Design : Identifies critical variables (e.g., solvent polarity, temperature) affecting yields. For example, a 2³ factorial design can optimize molar ratios, reaction time, and catalyst loading .
- Comparative Analysis : Cross-references spectroscopic data (e.g., IR/NMR shifts) across studies to identify discrepancies caused by tautomerism or impurities .
Case Study :
Conflicting antifungal activity results may arise from variations in substituents (e.g., benzyloxy vs. trimethoxyphenyl groups). Systematic SAR studies using MIC assays against Candida albicans can clarify structure-activity relationships .
How can computational methods enhance the synthesis and application of this compound?
Q. Advanced Computational Integration :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to predict feasible reaction pathways .
- Molecular Docking : Screens bioactivity by simulating interactions with fungal CYP51 enzymes, guiding rational design of derivatives .
- Data-Driven Workflows : Combines cheminformatics (e.g., QSAR models) with experimental feedback loops to prioritize high-potential candidates .
What mechanistic insights explain the reactivity of the 1,3,4-thiadiazole core in nucleophilic substitutions?
Q. Reaction Mechanism :
- Thione Activation : The C=S group acts as a soft nucleophile, reacting with electrophiles (e.g., alkyl halides) to form S-alkyl derivatives. Sodium hydroxide (0.005 mol) deprotonates the thione, generating a thiolate intermediate that attacks electrophiles .
- Tautomeric Influence : Thione-thiol tautomerism (observed via X-ray) modulates reactivity, favoring alkylation at sulfur over nitrogen .
What methodologies are used to evaluate the biological activity of this compound, particularly its antifungal properties?
Q. Bioactivity Assessment :
- In Vitro Assays : Broth microdilution (CLSI M27-A3 protocol) determines minimum inhibitory concentrations (MICs) against fungal strains .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .
- Enzyme Inhibition : Measures inhibition of fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy .
Advanced Correlations :
Synergistic effects with fluconazole are tested via checkerboard assays to identify fractional inhibitory concentration indices (FICIs) .
How do solvent polarity and substituent effects influence the tautomeric equilibrium of this compound?
Q. Tautomer Stability :
- Solvent Dependence : Polar aprotic solvents (e.g., DMSO) stabilize the thione form, while protic solvents (e.g., ethanol) favor thiol tautomers .
- Substituent Impact : Electron-withdrawing groups (e.g., –NO₂) on the benzothiazole ring shift equilibrium toward the thione form, confirmed by ¹³C NMR .
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Process Chemistry Solutions :
- Continuous Flow Systems : Replaces batch reflux with tubular reactors to improve heat/mass transfer .
- Green Chemistry : Substitutes CS₂ with less toxic thiourea derivatives under microwave irradiation .
- Quality Control : Implements in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
